molecular formula C6H13NOS B13459780 N-methyl-5-sulfanylpentanamide

N-methyl-5-sulfanylpentanamide

Cat. No.: B13459780
M. Wt: 147.24 g/mol
InChI Key: HCYNHIBYIZPVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-sulfanylpentanamide is an organic compound characterized by the presence of a methyl group attached to the nitrogen atom and a sulfanyl group attached to the pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-sulfanylpentanamide typically involves the reaction of N-methylpentylamine with a suitable sulfanylating agent. One common method includes the use of thiol compounds under controlled conditions to introduce the sulfanyl group into the pentanamide structure. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps, such as distillation or recrystallization, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-sulfanylpentanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: N-methyl-5-aminopentanamide.

    Substitution: Various substituted pentanamides depending on the nucleophile used.

Scientific Research Applications

N-methyl-5-sulfanylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-5-sulfanylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amide group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-methyl-5-sulfanylpentanamide can be compared to other similar compounds, such as:

    N-methyl-5-aminopentanamide: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.

    N-methyl-5-sulfinylpentanamide: Contains a sulfinyl group instead of a sulfanyl group, leading to different oxidation states and reactivity.

    N-methyl-5-sulfonylpentanamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

N-methyl-5-sulfanylpentanamide

InChI

InChI=1S/C6H13NOS/c1-7-6(8)4-2-3-5-9/h9H,2-5H2,1H3,(H,7,8)

InChI Key

HCYNHIBYIZPVGJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.